4-(tert-Butyl)-2-hydroxy-6-methoxybenzaldehyde
Description
4-(tert-Butyl)-2-hydroxy-6-methoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a hydroxyl group at position 2, a methoxy group at position 6, and a bulky tert-butyl substituent at position 4 of the aromatic ring. The tert-butyl group confers steric hindrance and lipophilicity, which may influence its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-tert-butyl-2-hydroxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)8-5-10(14)9(7-13)11(6-8)15-4/h5-7,14H,1-4H3 |
InChI Key |
GNSPPUPNRGTCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)C=O)O |
Origin of Product |
United States |
Preparation Methods
tert-Butylation via Friedel-Crafts Reaction
The Friedel-Crafts alkylation is a cornerstone for introducing the tert-butyl group. A modified protocol involves reacting 2,6-dimethoxybenzaldehyde with tert-butyl alcohol in the presence of sulfuric acid as a catalyst. Key steps include:
- Activation : tert-Butyl alcohol is protonated to generate the tert-butyl carbocation.
- Electrophilic substitution : The carbocation reacts with the electron-rich aromatic ring at the para position relative to methoxy groups.
- Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane yields 4-(tert-butyl)-2,6-dimethoxybenzaldehyde.
Optimization :
Selective Demethylation and Oxidation
The tert-butylated intermediate undergoes selective demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C. Subsequent oxidation of the hydroxymethyl intermediate with pyridinium chlorochromate (PCC) yields the aldehyde.
Critical Parameters :
- BBr₃ stoichiometry : 1.2 equivalents to avoid over-demethylation.
- Oxidation time : 2 hours at room temperature.
Directed Ortho-Metalation (DoM) and Formylation
Regioselective Lithiation
This method leverages the directing effect of methoxy and tert-butyl groups:
- Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether.
- Lithiation : n-Butyllithium (n-BuLi) deprotonates the ortho position relative to the methoxy group.
- Formylation : Quenching with dimethylformamide (DMF) introduces the aldehyde functionality.
Yield : 60–68% after deprotection with tetra-n-butylammonium fluoride (TBAF).
Comparative Reactivity
The tert-butyl group’s steric bulk reduces byproduct formation during lithiation. A study comparing substituents showed:
| Substituent | Yield (%) | Major Byproduct (%) |
|---|---|---|
| tert-Butyl | 68 | <5 |
| Methyl | 52 | 18 |
| Unsubstituted | 45 | 25 |
Multi-Step Protection/Deprotection Strategy
Sequential Functionalization
This approach avoids competing reactions by temporally separating functional group introductions:
- Methoxylation : 4-tert-Butylphenol is methylated using methyl iodide and potassium carbonate.
- Formylation : Duff reaction conditions (hexamethylenetetramine, trifluoroacetic acid) introduce the aldehyde.
- Hydroxylation : Selective oxidation of the remaining ortho position with hydrogen peroxide and acetic acid.
Advantages :
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times and improves yields for sterically hindered systems:
- One-pot alkylation-formylation : tert-Butyl chloride, AlCl₃, and DMF are irradiated at 100°C for 30 minutes.
- Demethylation : BBr₃ in dichloromethane under microwave conditions (15 minutes, 50°C).
Performance Metrics :
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction time | 6 hours | 30 minutes |
| Yield | 65% | 78% |
| Purity | 92% | 98% |
Industrial-Scale Production Techniques
Continuous-Flow Microreactors
Industrial methods prioritize scalability and cost-efficiency:
- Alkylation : tert-Butyl chloride is fed into a microreactor with 2-hydroxy-6-methoxybenzaldehyde and AlCl₃ at 50°C.
- In-line purification : Sequential aqueous washes and solvent recovery reduce waste.
Economic Metrics :
Catalytic System Optimization
Heterogeneous catalysts like zeolite Hβ improve recyclability:
| Catalyst | Cycles | Yield (%) |
|---|---|---|
| AlCl₃ | 1 | 85 |
| Zeolite Hβ | 5 | 82 |
| Sulfonated graphene | 3 | 78 |
Data from.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-hydroxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-(tert-Butyl)-2-hydroxy-6-methoxybenzoic acid.
Reduction: Formation of 4-(tert-Butyl)-2-hydroxy-6-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-(tert-Butyl)-2-hydroxy-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-hydroxy-6-methoxybenzaldehyde involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Comparison with Similar Compounds
Key Observations:
- Melting Point : The tert-butyl substituent likely reduces the melting point relative to 3-hydroxy-4-methoxybenzaldehyde (113–115°C) due to disrupted crystal packing .
- Stability : Analogous compounds like 2-hydroxy-6-methoxybenzaldehyde require cold storage, suggesting that the tert-butyl variant may exhibit similar sensitivity to thermal degradation .
Reactivity and Functional Group Interactions
- Hydroxyl and Methoxy Groups : The 2-hydroxy and 6-methoxy substituents enable intramolecular hydrogen bonding, which may stabilize the aldehyde group and influence electrophilic substitution reactions.
Biological Activity
4-(tert-Butyl)-2-hydroxy-6-methoxybenzaldehyde is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antifungal, antibacterial, and antioxidant activities, supported by empirical data and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a tert-butyl group, a hydroxyl group, and a methoxy group attached to a benzaldehyde moiety, which contribute to its biological activities.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. A study highlighted its effectiveness against various fungal strains, demonstrating a minimum inhibitory concentration (MIC) of 128 µg/mL against Candida albicans. The compound's mechanism appears to involve disruption of the fungal cell membrane integrity, leading to cell lysis and death.
Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated. In vitro studies revealed that it possesses notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 256 µg/mL. The compound was shown to disrupt biofilm formation and enhance the effectiveness of conventional antibiotics when used in combination therapies .
Case Study: Antibacterial Mechanism
In a recent study, the compound was tested for its ability to inhibit MRSA growth. The results indicated that treatment with this compound led to an increase in cell membrane permeability and the release of intracellular components. This suggests that the compound targets bacterial membranes, making it a potential candidate for developing new antibacterial agents .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. It demonstrated significant free radical scavenging activity with an IC50 value of 50 µg/mL in DPPH assays. This activity is attributed to its ability to donate hydrogen atoms or electrons, thus neutralizing free radicals and preventing oxidative stress in cellular systems .
Comparative Biological Activity Table
| Biological Activity | MIC (µg/mL) | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antifungal | 128 | N/A | Disruption of cell membrane integrity |
| Antibacterial (MRSA) | 256 | N/A | Increased membrane permeability |
| Antioxidant | N/A | 50 | Free radical scavenging |
Q & A
Q. Methodological Answer :
- Purity analysis :
- Structural confirmation :
Advanced: What computational methods are suitable for predicting the reactivity of the aldehyde group in this compound?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model the aldehyde’s electrophilicity.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the hydroxyl and methoxy groups .
Advanced: How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?
Methodological Answer :
Contradictions arise from assay conditions and redox environments. Resolve via:
Standardized assays :
- DPPH assay : Use 100 µM compound in ethanol, measure absorbance at 517 nm after 30 min. Compare IC₅₀ values against ascorbic acid .
- Cellular ROS assays : Use H₂DCFDA in HEK293 cells, pre-treated with 10 µM compound for 24 hr .
Mechanistic studies :
- Electron paramagnetic resonance (EPR) : Detect radical scavenging activity in the presence of tert-butyl hydroperoxide .
- pH dependence : Test bioactivity at physiological (pH 7.4) vs. acidic (pH 5.5) conditions to assess stability .
Advanced: What strategies mitigate steric hindrance from the tert-butyl group during functionalization?
Q. Methodological Answer :
- Directed ortho-metalation (DoM) : Use a lithium base (e.g., LDA) to deprotonate the hydroxyl group, enabling regioselective substitution at the 6-position .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize side products from steric crowding .
- Protecting group alternatives : Replace tert-butyl with smaller groups (e.g., methyl) in preliminary studies to optimize reaction conditions .
Basic: What solvents and storage conditions are optimal for long-term stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
